2-Fluoro-4-formylbenzoic acid
Overview
Description
2-Fluoro-4-formylbenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss related fluorinated benzoic acid derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles suggests that 2-Fluoro-4-formylbenzoic acid may also exhibit interesting tautomeric properties .
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives is well-documented. For example, 2-Fluoro-6-iodobenzoic acid was synthesized from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection, which resulted in a high purity product suitable for commercial scale production . This suggests that a similar approach could potentially be applied to the synthesis of 2-Fluoro-4-formylbenzoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acid derivatives can be quite diverse. X-ray analyses of functionalized 2-formylphenylboronic acids revealed a range of solid-state molecular structures, from planar to twisted conformers . Additionally, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by single-crystal X-ray diffraction, indicating that co-crystallization with other compounds could be a useful technique for studying the molecular structure of 2-Fluoro-4-formylbenzoic acid .
Chemical Reactions Analysis
The reactivity of fluorinated benzoic acids can lead to the formation of various heterocyclic scaffolds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block for solid-phase synthesis, demonstrating the potential for 2-Fluoro-4-formylbenzoic acid to serve as a precursor in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Fluoro-4-formylbenzoic acid are not directly reported, the stability and reactivity of similar compounds can provide some insights. For example, the synthesized [18F]fluorobenzoyloxy)methyl]-1,4-naphthalenedione was stable in plasma and saline, but underwent rapid metabolism in liver fractions . This suggests that 2-Fluoro-4-formylbenzoic
Scientific Research Applications
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Sugar Chemosensors
- Application : 4-Formylbenzoic acid has found applications in the development of sugar chemosensors . Sugar chemosensors are devices that use certain chemical compounds to detect the presence or concentration of sugars .
- Method : This is achieved by the specific interactions between the chemosensor and sugar molecules .
- Results : The results of this application are not specified in the source .
-
Synthesis of Coordination Polymers
- Application : 4-Formylbenzoic acid reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer .
- Method : The method involves the reaction of 4-Formylbenzoic acid with barium carbonate .
- Results : The result of this reaction is a two-dimensional barium (II) coordination polymer .
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Acidity Comparison
- Application : There is a discussion on the acidity of 2-fluorobenzoic acid compared to 4-fluorobenzoic acid . Although this is not directly related to 2-Fluoro-4-formylbenzoic acid, it might provide some insights into the properties of fluorinated benzoic acids .
- Method : The method involves comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results : The results of this comparison are not specified in the source .
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Esterification
- Application : 4-Formylbenzoic acid has been used as a reagent during the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
- Method : The method involves the reaction of 4-Formylbenzoic acid with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .
- Results : The result of this reaction is 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
-
Acidity Comparison
- Application : There is a discussion on the acidity of 2-fluorobenzoic acid compared to 4-fluorobenzoic acid . Although this is not directly related to 2-Fluoro-4-formylbenzoic acid, it might provide some insights into the properties of fluorinated benzoic acids .
- Method : The method involves comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results : The results of this comparison are not specified in the source .
-
Esterification
- Application : 4-Formylbenzoic acid has been used as a reagent during the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
- Method : The method involves the reaction of 4-Formylbenzoic acid with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .
- Results : The result of this reaction is 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
Future Directions
properties
IUPAC Name |
2-fluoro-4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIUAFUJPATDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593798 | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-formylbenzoic acid | |
CAS RN |
604000-97-7 | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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